Singlet Oxygen Quenching Activity
Both adonirubin and adonixanthin exhibited 'almost the same activities for inhibition of lipid peroxidation and quenching of singlet oxygen as those of astaxanthin' [1]. In a heterologous production study, the 2,2′-dihydroxy derivative of adonirubin (compound 2) demonstrated a singlet oxygen quenching IC₅₀ of 8.3 μM, compared to 1.7 μM for astaxanthin, confirming that the monohydroxylated scaffold retains substantial quenching capacity that is 'comparable to that of astaxanthin' [2]. Crucially, canthaxanthin—which lacks the 3-hydroxyl group entirely—fails to quench singlet oxygen at comparable efficiency, with literature ranking singlet oxygen quenching ability as lycopene > γ-carotene > astaxanthin > canthaxanthin [3]. Thus, the single 3-hydroxyl group of adonirubin provides a functional advantage over canthaxanthin while approaching the potency of astaxanthin.
| Evidence Dimension | Singlet oxygen quenching activity (IC₅₀) |
|---|---|
| Target Compound Data | 2,2′-Dihydroxyadonirubin IC₅₀ = 8.3 μM; parent adonirubin qualitatively comparable to astaxanthin |
| Comparator Or Baseline | Astaxanthin IC₅₀ = 1.7 μM; canthaxanthin ranked below astaxanthin in quenching hierarchy |
| Quantified Difference | Adonirubin derivative: ~4.9-fold higher IC₅₀ than astaxanthin; canthaxanthin: qualitatively lower quenching than astaxanthin |
| Conditions | Singlet oxygen quenching assay; methyl linoleate lipid peroxidation model; liposome systems |
Why This Matters
For researchers requiring a ketocarotenoid with singlet oxygen quenching activity approaching astaxanthin levels but with only one hydroxyl group—enabling distinct membrane localization, esterification patterns, or metabolic tracing studies—(3R)-adonirubin offers a functionally validated intermediate profile not achievable with canthaxanthin.
- [1] Maoka, T., Yasui, H., Ohmori, A., Tokuda, H., Suzuki, N., Osawa, A., Shindo, K., & Ishibashi, T. (2013). Anti-oxidative, anti-tumor-promoting, and anti-carcinogenic activities of adonirubin and adonixanthin. Journal of Oleo Science, 62(3), 181–186. https://doi.org/10.5650/jos.62.181 View Source
- [2] Sekine, R., Takemura, M., Nagamori, M., Misawa, N., & Shindo, K. (2025). Heterologous Production of 2,2′-Dihydroxy Derivatives of Astaxanthin and Adonirubin in Escherichia coli and Evaluation of Their Antioxidant Activity. Antioxidants, 14(3), 327. https://doi.org/10.3390/antiox15030327 View Source
- [3] Di Mascio, P., Kaiser, S., & Sies, H. (1989). Lycopene as the most efficient biological carotenoid singlet oxygen quencher. Archives of Biochemistry and Biophysics, 274(2), 532–538. View Source
